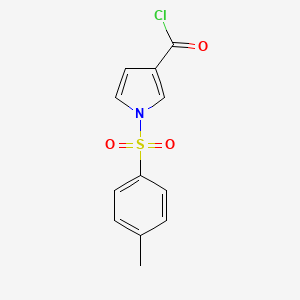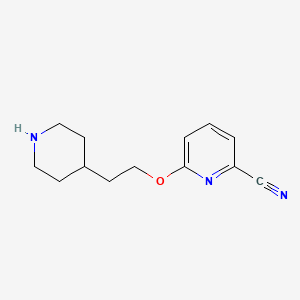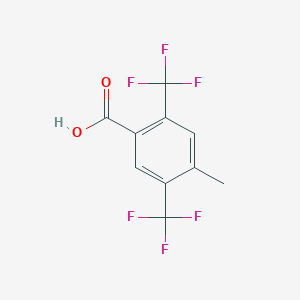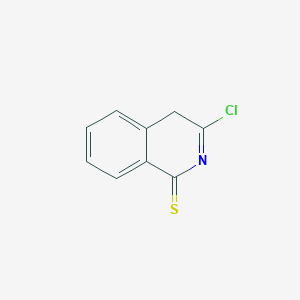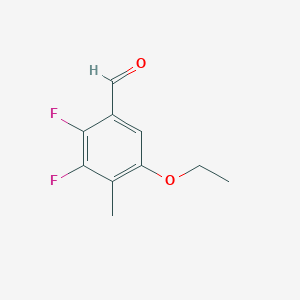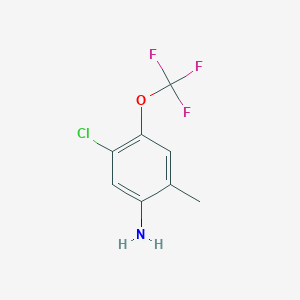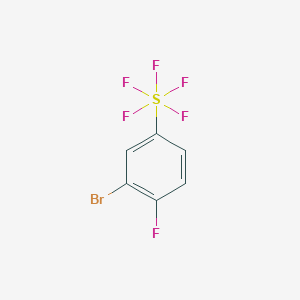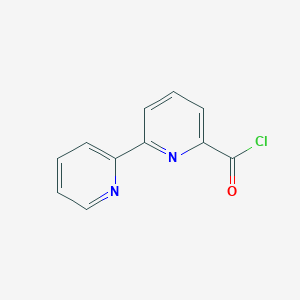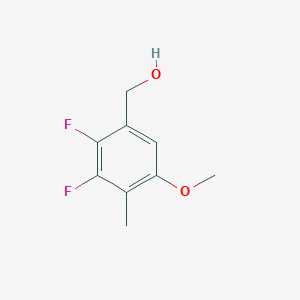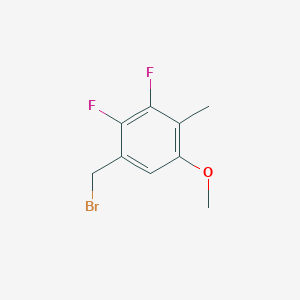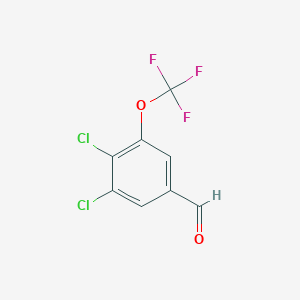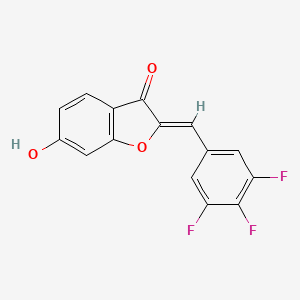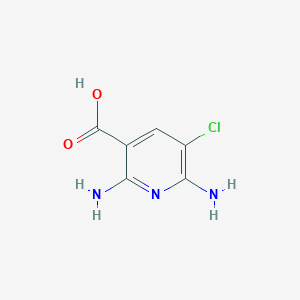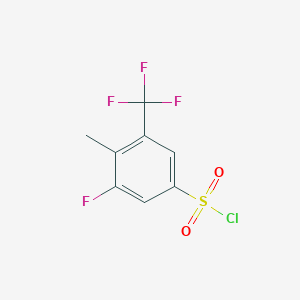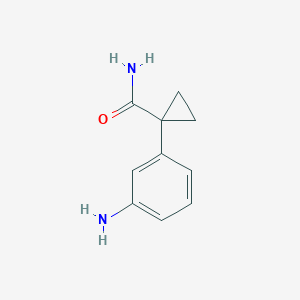
1-(3-Aminophenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
1-(3-Aminophenyl)cyclopropanecarboxamide, also known as APCCA, is a cyclic organic compound with the molecular formula C10H12N2O . It has a molecular weight of 176.22 g/mol .
Molecular Structure Analysis
The InChI code for 1-(3-Aminophenyl)cyclopropanecarboxamide is 1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) . This indicates the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.Physical And Chemical Properties Analysis
1-(3-Aminophenyl)cyclopropanecarboxamide is a solid at room temperature .Applications De Recherche Scientifique
Antiproliferative Activity : The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropanecarboxamide, a derivative of 1-(3-Aminophenyl)cyclopropanecarboxamide, has shown significant inhibitory activity against various cancer cell lines. This indicates its potential as an antiproliferative agent in cancer research (Lu et al., 2021).
Antidepressant Potential : Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants. This includes research on compounds synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, indicating the antidepressant potential of this class of compounds (Bonnaud et al., 1987).
Bradykinin B1 Antagonists : Cyclopropanecarboxamide derived bradykinin B(1) antagonists have been explored for their pharmacokinetic profiles and central nervous system (CNS) penetration. This includes the study of biphenyl SAR in cyclopropanecarboxamide series, indicating the therapeutic potential in bradykinin-related pathologies (Kuduk et al., 2007).
Aromatase Inhibition : The synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, which are derivatives of 1-(3-Aminophenyl)cyclopropanecarboxamide, showed potential in inhibiting human placental aromatase. This enzyme is responsible for converting androgens to estrogens, suggesting its application in treating estrogen-dependent diseases (Hartmann et al., 1992).
Conformational Analysis in Drug Design : Quantum mechanical methods have been used to investigate the conformational preferences of cyclopropane analogues of phenylalanine, which includes the study of 1-amino-2,2-diphenylcyclopropanecarboxylic acid. This research aids in understanding the structural aspects important in drug design (Casanovas et al., 2006).
Synthesis of Novel Compounds : Research has been conducted on the synthesis of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones, which are novel compounds showing inhibition of human placental aromatase. This highlights the potential of cyclopropanecarboxamides in synthesizing new pharmacologically active compounds (Staněk et al., 1991).
Safety And Hazards
The safety information available indicates that 1-(3-Aminophenyl)cyclopropanecarboxamide has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332, which suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404 .
Propriétés
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLPQSTQGHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)cyclopropanecarboxamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


